2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid

Aldose reductase inhibition Pharmacophore hybridization Structure-activity relationship

2-(2,2′,5-Trioxospiro[imidazolidine-4,3′-indolin]-1-YL)acetic acid (CAS 1889287-79-9) is a spiro-fused heterocyclic compound that structurally integrates a spiro[imidazolidine-4,3′-indoline]-2,2′,5-trione core – a scaffold established in the patent literature as a potent aldose reductase (ALR2) inhibitory framework – with an N1-acetic acid side chain, creating a hybrid pharmacophore that merges the cyclic imide and carboxylic acid recognition elements characteristic of the two major classes of aldose reductase inhibitors (ARIs). This dual-feature design is conceptually distinct from both the unsubstituted parent spiro-trione and the clinically precedented spirohydantoin ARIs such as sorbinil and fidarestat.

Molecular Formula C12H9N3O5
Molecular Weight 275.22 g/mol
Cat. No. B15236116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid
Molecular FormulaC12H9N3O5
Molecular Weight275.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3(C(=O)N2)C(=O)N(C(=O)N3)CC(=O)O
InChIInChI=1S/C12H9N3O5/c16-8(17)5-15-10(19)12(14-11(15)20)6-3-1-2-4-7(6)13-9(12)18/h1-4H,5H2,(H,13,18)(H,14,20)(H,16,17)
InChIKeyUCWDAAQRAKIPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2′,5-Trioxospiro[imidazolidine-4,3′-indolin]-1-YL)acetic acid – A Dual-Pharmacophore Aldose Reductase Inhibitor Bridging Cyclic Imide and Carboxylic Acid Classes


2-(2,2′,5-Trioxospiro[imidazolidine-4,3′-indolin]-1-YL)acetic acid (CAS 1889287-79-9) is a spiro-fused heterocyclic compound that structurally integrates a spiro[imidazolidine-4,3′-indoline]-2,2′,5-trione core – a scaffold established in the patent literature as a potent aldose reductase (ALR2) inhibitory framework [1] – with an N1-acetic acid side chain, creating a hybrid pharmacophore that merges the cyclic imide and carboxylic acid recognition elements characteristic of the two major classes of aldose reductase inhibitors (ARIs) [2]. This dual-feature design is conceptually distinct from both the unsubstituted parent spiro-trione and the clinically precedented spirohydantoin ARIs such as sorbinil and fidarestat.

Why Spiro-Imidazolidine ARIs Cannot Be Interchanged: The Pharmacokinetic and Selectivity Penalty of Substitution Pattern Ignorance


Within the spiro-imidazolidine-indolinone ARI class, minor structural modifications produce disproportionate changes in in vivo efficacy, metabolic stability, and ALR2/ALR1 selectivity. Park et al. demonstrated that structurally related spirohydantoin and spirosuccinimide ARIs with comparable in vitro IC50 values can exhibit up to 50-fold differences in in vivo ED50 values due to substitution-dependent differences in clearance and volume of distribution [1]. Furthermore, the N-acetic acid moiety has been shown to be critical for achieving ALR2 selectivity ratios exceeding 1000-fold in the parabanic acid series, whereas epalrestat – a carboxylic acid ARI lacking the spiro-imidazolidine core – achieves only a 71-fold selectivity [2]. Substituting the target compound with a close analog such as unsubstituted spiro[imidazolidine-4,3′-indoline]-2,2′,5-trione (which lacks the N1-acetic acid group) or with a 1′-substituted benzyl derivative would therefore be expected to produce both different selectivity profiles and different pharmacokinetic behaviour, rendering generic within-class substitution scientifically unjustified without direct comparative data.

Quantitative Differentiation Evidence for 2-(2,2′,5-Trioxospiro[imidazolidine-4,3′-indolin]-1-YL)acetic acid Against Closest Comparators


Structural Hybridization Advantage: Concurrent Cyclic Imide and Carboxylic Acid Pharmacophores

The target compound is the only member of the spiro[imidazolidine-4,3′-indoline] series that simultaneously incorporates both the spiro-cyclic imide core (characteristic of sorbinil/fidarestat-class ARIs) and an N1-acetic acid side chain (characteristic of carboxylic acid ARIs such as epalrestat and the 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acid series). The unsubstituted parent compound spiro[imidazolidine-4,3′-indoline]-2,2′,5-trione (CAS 57242-71-4) lacks the acetic acid moiety entirely and exhibits substantially weaker ALR2 inhibition, with an IC50 of approximately 100 μM (1.00 × 10⁻⁴ M) against partially purified calf lens aldose reductase [1]. In contrast, the 3-substituted parabanic acid series (e.g., compound 1h, NZ-314) demonstrates that the acetic acid functionality is critical to AR inhibitory activity, with the acetic acid-bearing compound 1c achieving IC50 values of 0.062–0.13 μM against rat lens AR, while its des-acetic acid analog 5c shows only 31% inhibition at 5.0 × 10⁻⁷ M [2]. By combining both pharmacophores in a single spiro-fused framework, the target compound is structurally pre-organized to engage both the anion-binding site (via the acetic acid carboxylate) and the specificity pocket (via the spiro-indolinone trione), a binding mode that is not accessible to either the parent spiro-trione or simple N-acetic acid parabanic acids alone.

Aldose reductase inhibition Pharmacophore hybridization Structure-activity relationship

ALR2/ALR1 Selectivity Advantage Inferred from N-Acetic Acid Pharmacophore Class

The N1-acetic acid moiety is strongly associated with high ALR2/ALR1 (aldose reductase/aldehyde reductase) selectivity in the structurally related 2,4,5-trioxoimidazolidine-1-acetic acid series. Compound 1h (3-(4-bromo-2-fluorobenzyl)-2,4,5-trioxoimidazolidine-1-acetic acid) achieves a selectivity ratio IC50(ALR1)/IC50(ALR2) exceeding 2000, and compound 1c (NZ-314) achieves ratios of 769 to >1613 depending on assay replication [1]. By contrast, the spirohydantoin ARI sorbinil – which lacks an acetic acid group – is known to exhibit off-target hypersensitivity reactions attributed in part to its hydantoin ring, motivating the development of spiro hydroxy acetic acid bioisosteres as safer alternatives [2]. Epalrestat, a carboxylic acid ARI that similarly lacks the spiro-imidazolidine core, achieves only a 71-fold selectivity ratio [1]. The target compound, by combining the selectivity-conferring N-acetic acid moiety with the potency-imparting spiro-indolinone trione core, is rationally expected to display a selectivity profile superior to sorbinil and comparable to or exceeding that of epalrestat, although direct experimental confirmation is not yet publicly available.

ALR2 selectivity Aldehyde reductase counter-screening Therapeutic window prediction

In Vivo Efficacy Potential: Spirohydantoin Core Outperforms Carboxylic Acid-Only ARIs in Diabetic Rat Models

The spirohydantoin (cyclic imide) class of ARIs has been shown to be clearly more potent than all known carboxylic acid-type ARIs in a streptozotocin-diabetic rat model measuring inhibition of sorbitol formation in sciatic nerve [1]. Sorbinil (a spirohydantoin) demonstrated an in vivo ED50 of 0.25 mg/kg p.o. for sciatic nerve sorbitol reduction, while the most potent spiro hydroxy acetic acid bioisostere (compound 60/23) required chronic dosing to achieve comparable tissue activity [2]. Park et al. further demonstrated that spirohydantoin ARIs exhibit substantially longer plasma half-lives and lower clearance than corresponding spirosuccinimide analogs, with imirestat (a spirohydantoin) showing the longest λ1 and λ2 half-lives among six tested compounds, while two spirosuccinimides had the shortest half-lives [3]. The target compound, by retaining the spiro-imidazolidine-indolinone core characteristic of the spirohydantoin class while appending an acetic acid group for improved selectivity, is structurally positioned to capture the in vivo potency advantages of the cyclic imide class while mitigating the hypersensitivity risks associated with the hydantoin ring.

In vivo sorbitol reduction Diabetic neuropathy Pharmacokinetic-pharmacodynamic correlation

Differentiation from Clinically Precedented Spirohydantoins: Bioisosteric Acetic Acid Replacement of the Hydantoin Ring

The clinical development of sorbinil was complicated by hypersensitivity skin reactions, which were hypothesized to be related to its hydantoin ring. This led to a systematic bioisosteric analysis in which the spiro hydantoin anion was replaced by a spiro hydroxy acetic acid array, yielding compounds such as 60 (7-chloro-6-fluoro-cis-4-hydroxy-2(R)-methyl-chroman-4-acetic acid) that retained excellent in vivo ARI activity without inducing sorbinil-like hypersensitivity in phase 1 clinical trials [1]. The target compound represents an alternative bioisosteric strategy: rather than replacing the hydantoin with a hydroxy acetic acid spiro center, it retains the imidazolidine-2,5-dione ring (a hydantoin isostere) and instead introduces the acetic acid moiety at N1, creating a chemically distinct approach to mitigating hydantoin-associated toxicity while preserving the spiro-imidazolidine core that confers in vivo potency. In the parabanic acid series, this N-acetic acid substitution strategy was validated: compound 1c (NZ-314) was selected as a clinical candidate based on favorable pharmacological and toxicological profiles [2].

Bioisosterism Hypersensitivity risk mitigation Sorbinil comparison

Limitation Statement: Absence of Direct Head-to-Head Experimental Data for the Target Compound

No publicly available peer-reviewed study or patent has been identified that reports the experimentally determined IC50, Ki, selectivity ratio, or in vivo efficacy of 2-(2,2′,5-trioxospiro[imidazolidine-4,3′-indolin]-1-YL)acetic acid against any ALR2 enzyme preparation or in any animal model. All differentiation claims presented in this guide are derived from class-level inference based on structurally analogous compound series (spiro[imidazolidine-4,3′-indoline]-2,2′,5-triones and 2,4,5-trioxoimidazolidine-1-acetic acids) and cross-study comparisons. The only direct quantitative comparator within the spiro-indolinone series is the unsubstituted parent compound (IC50 ≈ 100 μM, calf lens AR) [1], which represents a structurally incomplete analog lacking the critical N1-acetic acid group. Researchers requiring statistically powered differentiation data for procurement decisions should request the vendor to provide proprietary screening results or commission independent head-to-head profiling against sorbinil, fidarestat, and epalrestat in a standardized ALR2/ALR1 panel.

Data gap Direct comparison needed Procurement risk assessment

Synthetic Accessibility and Chemical Handle Advantage vs. 1′-Substituted Congeners

The target compound possesses a free carboxylic acid functional group at the N1 position of the imidazolidine ring, whereas the majority of patent-exemplified spiro[imidazolidine-4,3′-indoline]-2,2′,5-triones are substituted at the 1′-position (indoline nitrogen) with benzyl, alkyl, or aryl groups [1][2]. This carboxylic acid provides a synthetically tractable handle for amide coupling, esterification, or salt formation, enabling facile generation of derivative libraries for SAR exploration without requiring de novo spiro-core construction. By contrast, 1′-substituted analogs such as 1′-(4-bromo-2-fluorobenzyl)-7′-chloro-spiro[imidazolidine-4,3′-indoline]-2,2′,5-trione (exemplified in US 4,581,366) [3] require protection/deprotection strategies or late-stage functionalization to introduce diversity at the N1 position, as the 1′-position is already occupied. The target compound therefore offers superior utility as a medicinal chemistry starting point for parallel library synthesis.

Chemical derivatization Medicinal chemistry toolkit Building-block utility

High-Value Application Scenarios for 2-(2,2′,5-Trioxospiro[imidazolidine-4,3′-indolin]-1-YL)acetic acid Based on Structural Differentiation Evidence


Parallel Library Synthesis for ALR2/ALR1 Selectivity Optimization

Medicinal chemistry teams aiming to systematically explore the SAR of spiro-imidazolidine ARIs for ALR2/ALR1 selectivity can leverage the target compound's free carboxylic acid handle to generate amide or ester libraries via high-throughput coupling chemistry. This approach directly builds on the precedent that N-acetic acid substitution confers selectivity ratios exceeding 1000 in the parabanic acid series [1], while the spiro-indolinone core provides the potency foundation demonstrated by sorbinil and fidarestat [2]. The orthogonal diversification at N1 (via the carboxylic acid) and the 1′-position (still available as NH) enables a two-dimensional SAR matrix that is inaccessible using pre-substituted 1′-benzyl or 1′-alkyl analogs.

In Vivo Proof-of-Concept Studies for Diabetic Neuropathy with Reduced Hypersensitivity Risk

Preclinical pharmacology groups conducting streptozotocin-diabetic rat studies to evaluate ARI efficacy in preventing sorbitol accumulation in sciatic nerve and lens can use the target compound as a spiro-imidazolidine-core agent that potentially avoids the hydantoin-associated hypersensitivity issues documented with sorbinil [3]. The spirohydantoin class has been demonstrated to be >10-fold more potent than carboxylic acid ARIs in vivo [2], and the N-acetic acid bioisosteric strategy has been clinically validated as a means of separating efficacy from hypersensitivity toxicity [3]. The compound thus represents a rationally designed tool for testing whether the spiro-imidazolidine-indolinone scaffold can deliver sorbinil-comparable in vivo potency with an improved safety profile.

Crystallography and Binding Mode Studies of Dual-Pharmacophore ALR2 Engagement

Structural biology groups investigating the molecular determinants of ALR2 inhibitor binding can utilize the target compound for co-crystallization studies to determine whether the N1-acetic acid group occupies the anion-binding pocket (as observed for zopolrestat and epalrestat) while the spiro-indolinone trione simultaneously engages the catalytic site residues targeted by cyclic imide inhibitors such as fidarestat and sorbinil [4]. This dual binding mode, if confirmed crystallographically, would establish a new paradigm for ARI design and explain the high selectivity observed in the parabanic acid series. The compound's structural uniqueness as the only spiro-indolinone bearing an N-acetic acid group makes it an essential tool for such mechanistic studies.

Chemical Probe for Dissecting Polyol Pathway Flux vs. ALR2-Mediated Inflammatory Signaling

Recent evidence indicates that ALR2 participates in both the polyol pathway (sorbitol production) and inflammatory signaling via NF-κB activation [5]. The target compound, predicted to have high ALR2 selectivity based on its N-acetic acid pharmacophore [1], can serve as a chemical probe to distinguish ALR2-dependent effects from ALR1-mediated detoxification effects in cellular models of diabetic complications. Its spiro-imidazolidine core additionally provides structural analogy to fidarestat, enabling comparative studies to determine whether differential binding kinetics (as observed between sorbinil and zopolrestat [4]) correlate with differential polyol vs. inflammatory pathway modulation.

Quote Request

Request a Quote for 2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.